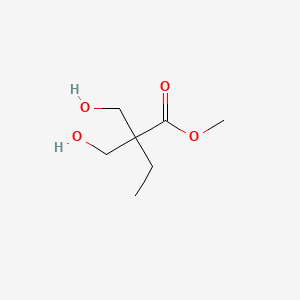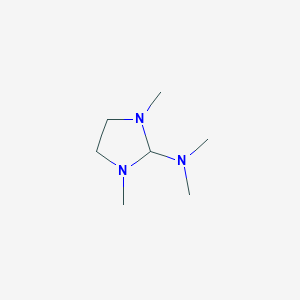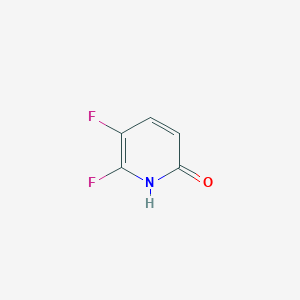
5,6-Difluoropyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoropyridin-2-ol is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring and a hydroxyl group at the 2 position. This compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Fluorination of Pyridine Derivatives: One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Balz-Schiemann Reaction: . The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the fluorine atoms to hydrogen, resulting in the formation of pyridine derivatives.
Substitution Reactions: The fluorine atoms can be substituted with various nucleophiles, leading to the formation of different functionalized pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Carboxylic Acids: Resulting from the oxidation of the hydroxyl group.
Hydrogenated Pyridines: Formed through the reduction of fluorine atoms.
Functionalized Pyridines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
5,6-Difluoropyridin-2-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological assays to understand the role of fluorinated compounds in biological systems.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential as therapeutic agents due to their ability to interact with biological targets.
Industry: It is used in the development of materials with enhanced chemical and thermal stability, making it valuable in the production of advanced materials.
Mécanisme D'action
5,6-Difluoropyridin-2-ol is compared with other similar compounds such as 2,6-Difluoropyridin-3-ol and 4,6-Difluoropyridin-3-ol. While these compounds share the fluorinated pyridine structure, the position of the fluorine atoms and the hydroxyl group results in different chemical and physical properties. The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and applications.
Comparaison Avec Des Composés Similaires
2,6-Difluoropyridin-3-ol
4,6-Difluoropyridin-3-ol
2,4-Difluoropyridin-3-ol
3,5-Difluoropyridin-2-ol
Propriétés
Numéro CAS |
30332-72-0 |
|---|---|
Formule moléculaire |
C5H3F2NO |
Poids moléculaire |
131.08 g/mol |
Nom IUPAC |
5,6-difluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
Clé InChI |
VKLJZMCRWFJVGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


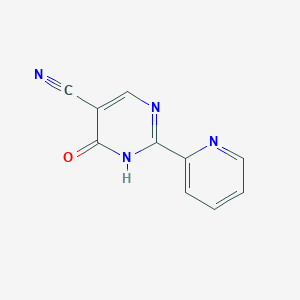
![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)

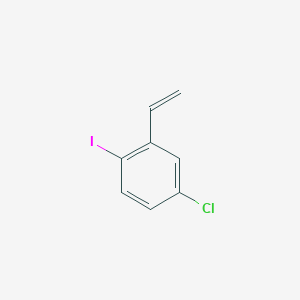
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
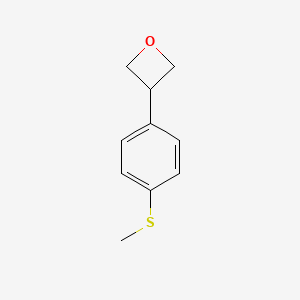
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
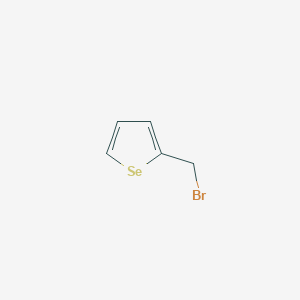
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

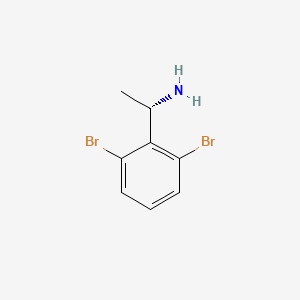
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
